molecular formula C9H17NO B13207531 2-Methyl-1-(piperidin-4-YL)propan-1-one

2-Methyl-1-(piperidin-4-YL)propan-1-one

Cat. No.: B13207531
M. Wt: 155.24 g/mol
InChI Key: PDQGHYOXXLWIQR-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-4-YL)propan-1-one: is an organic compound with the molecular formula C9H17NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(piperidin-4-YL)propan-1-one typically involves the reaction of piperidine with a suitable alkylating agent. One common method is the alkylation of piperidine with 2-chloropropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(piperidin-4-YL)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 2-Methyl-1-(piperidin-4-YL)propan-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also employed in the development of new drugs targeting specific biological pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antipsychotic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-4-YL)propan-1-one involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at various receptors, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    2-Methyl-1-(piperidin-4-YL)propan-2-ol: A similar compound with an additional hydroxyl group.

    1-(Piperidin-1-YL)propan-2-ol: Another piperidine derivative with a different substitution pattern.

Uniqueness: 2-Methyl-1-(piperidin-4-YL)propan-1-one is unique due to its specific substitution on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methyl-1-piperidin-4-ylpropan-1-one

InChI

InChI=1S/C9H17NO/c1-7(2)9(11)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3

InChI Key

PDQGHYOXXLWIQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCNCC1

Origin of Product

United States

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